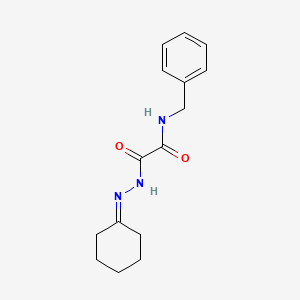![molecular formula C26H20N2O3S B5190085 N-2-naphthyl-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide](/img/structure/B5190085.png)
N-2-naphthyl-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
N-2-naphthyl-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide, also known as NDGA, is a naturally occurring compound found in the creosote bush (Larrea tridentata). It has been widely studied for its potential therapeutic properties in various diseases, including cancer, inflammation, and metabolic disorders.
Aplicaciones Científicas De Investigación
N-2-naphthyl-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has been extensively studied for its potential therapeutic properties in various diseases. It has been shown to have anti-cancer properties by inhibiting the growth of cancer cells and inducing apoptosis. This compound also has anti-inflammatory properties by inhibiting the production of inflammatory cytokines and reducing oxidative stress. Additionally, this compound has been shown to have potential therapeutic effects in metabolic disorders such as obesity and type 2 diabetes by improving insulin sensitivity and reducing inflammation.
Mecanismo De Acción
N-2-naphthyl-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide exerts its therapeutic effects by inhibiting various signaling pathways involved in cancer, inflammation, and metabolic disorders. It inhibits the activation of NF-κB, a transcription factor involved in the production of inflammatory cytokines. This compound also inhibits the activation of PI3K/Akt/mTOR, a signaling pathway involved in cancer cell growth and survival. Furthermore, this compound activates AMPK, a signaling pathway involved in energy metabolism, which improves insulin sensitivity and reduces inflammation.
Biochemical and Physiological Effects:
This compound has been shown to have various biochemical and physiological effects. It reduces oxidative stress by scavenging free radicals and inhibiting lipid peroxidation. This compound also inhibits the activity of various enzymes involved in cancer cell growth and survival, including topoisomerase II and proteasomes. Additionally, this compound has been shown to improve mitochondrial function and reduce inflammation in various tissues, including the liver and adipose tissue.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
N-2-naphthyl-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide has several advantages for lab experiments. It is a naturally occurring compound that can be easily synthesized. This compound is also relatively stable and can be stored for long periods without degradation. However, this compound has some limitations for lab experiments. It has low solubility in water, which limits its use in aqueous solutions. This compound also has poor bioavailability, which limits its use in in vivo experiments.
Direcciones Futuras
There are several future directions for N-2-naphthyl-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide research. One potential direction is to develop more potent analogs of this compound that have improved solubility and bioavailability. Another direction is to investigate the potential therapeutic effects of this compound in other diseases, such as neurodegenerative diseases and cardiovascular diseases. Additionally, more studies are needed to investigate the safety and toxicity of this compound in humans.
Métodos De Síntesis
N-2-naphthyl-2-{[1-(1-naphthyl)-2,5-dioxo-3-pyrrolidinyl]thio}acetamide can be synthesized from the oxidation of nordihydroguaiaretic acid (this compound) using potassium permanganate. The reaction is carried out in an aqueous solution with a pH of 7.0-8.0 at room temperature. The yield of this compound is approximately 80-90%.
Propiedades
IUPAC Name |
N-naphthalen-2-yl-2-(1-naphthalen-1-yl-2,5-dioxopyrrolidin-3-yl)sulfanylacetamide |
Source


|
|---|---|---|
| Details | Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C26H20N2O3S/c29-24(27-20-13-12-17-6-1-2-8-19(17)14-20)16-32-23-15-25(30)28(26(23)31)22-11-5-9-18-7-3-4-10-21(18)22/h1-14,23H,15-16H2,(H,27,29) |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
InChI Key |
UAXNGCRTDXBWSD-UHFFFAOYSA-N |
Source


|
| Details | Computed by InChI 1.0.6 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C1C(C(=O)N(C1=O)C2=CC=CC3=CC=CC=C32)SCC(=O)NC4=CC5=CC=CC=C5C=C4 |
Source


|
| Details | Computed by OEChem 2.3.0 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C26H20N2O3S |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Molecular Weight |
440.5 g/mol |
Source


|
| Details | Computed by PubChem 2.1 (PubChem release 2021.05.07) | |
| Source | PubChem | |
| URL | https://pubchem.ncbi.nlm.nih.gov | |
| Description | Data deposited in or computed by PubChem | |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.
![2-{2-[4-(4-chlorophenyl)-2,2,4-trimethyl-3,4-dihydro-1(2H)-quinolinyl]-1-methyl-2-oxoethyl}-1H-isoindole-1,3(2H)-dione](/img/structure/B5190025.png)
![N-(4-ethoxy-2-nitrophenyl)-2-[2,3,5,6-tetrafluoro-4-(trifluoromethyl)phenoxy]acetamide](/img/structure/B5190028.png)
![{1-[(1-{[3-(trifluoromethyl)-1H-pyrazol-5-yl]carbonyl}-4-piperidinyl)methyl]-1H-1,2,3-triazol-4-yl}methanol](/img/structure/B5190044.png)


![2-[(7-methyl-5,6,7,8-tetrahydro[1]benzothieno[2,3-d]pyrimidin-4-yl)thio]-N-phenylacetamide](/img/structure/B5190062.png)
![6-amino-3-(1,3-benzodioxol-5-yl)-4-(2-chloro-6-fluorophenyl)-1,4-dihydropyrano[2,3-c]pyrazole-5-carbonitrile](/img/structure/B5190068.png)
![10-{[(4-bromophenyl)amino]methylene}-8,8-dimethyl-2H,8H-pyrano[2,3-f]chromene-2,9(10H)-dione](/img/structure/B5190074.png)
![N-cyclopropyl-3-[1-(2,5-dimethoxybenzoyl)-4-piperidinyl]propanamide](/img/structure/B5190079.png)

![1-(2-furyl)-2-[2-imino-3-(2-methylbenzyl)-2,3-dihydro-1H-benzimidazol-1-yl]ethanol hydrochloride](/img/structure/B5190093.png)
![1-[4-(1,3-benzodioxol-5-ylmethyl)-1-piperazinyl]-3-(mesityloxy)-2-propanol dihydrochloride](/img/structure/B5190100.png)
![N-[3-(3,6-dibromo-9H-carbazol-9-yl)-2-hydroxypropyl]benzenesulfonamide](/img/structure/B5190113.png)
![1-[4-(2-isopropylphenoxy)butyl]piperidine hydrochloride](/img/structure/B5190123.png)
